

2-Butoxyethyl Oleate: Application Notes for a Green Solvent in Organic Chemistry

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Compound of Interest

Compound Name: 2-Butoxyethyl oleate

Cat. No.: B089801

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Audience: Researchers, scientists, and drug development professionals.

Introduction

In the pursuit of sustainable chemical practices, the development and application of green solvents are of paramount importance. **2-Butoxyethyl oleate** (CAS: 109-39-7), an ester derived from renewable oleic acid and 2-butoxyethanol, presents itself as a promising bio-based solvent for organic reactions. Its favorable physicochemical properties, including a high boiling point, low vapor pressure, and potential for biodegradability, position it as a viable alternative to conventional, volatile organic compounds (VOCs). This document provides detailed application notes and protocols for its synthesis and potential use in organic synthesis, aiming to facilitate its exploration by the research community. While its application in organic synthesis is an emerging area, these notes are based on its intrinsic properties and analogies to similar fatty acid esters.

Application Notes

1. Physicochemical and "Green" Properties

2-Butoxyethyl oleate possesses a unique combination of properties that make it an attractive green solvent. Its high molecular weight and long alkyl chain result in a very low vapor pressure, significantly reducing fugitive emissions and worker exposure compared to volatile solvents like toluene or THF. Its derivation from oleic acid, a common fatty acid, provides a renewable carbon source for its synthesis.

2. Green Credentials Profile

- **Renewable Feedstock:** Synthesized from oleic acid, a bio-based fatty acid abundant in vegetable oils.
- **Low Volatility:** Extremely high boiling point and low vapor pressure reduce air pollution and exposure risks.
- **Improved Safety:** A high flash point of 168.5 °C makes it less flammable and safer for high-temperature applications compared to solvents like dioxane or DMF.[1]
- **Biodegradability:** While not classified as "readily biodegradable" under stringent OECD 301B/F test conditions (showing 32-33% degradation in 28 days), it demonstrates a potential for environmental degradation. Its hydrolysis products are 2-butoxyethanol and oleic acid, both of which are known to be biodegradable.[2]
- **Toxicity Profile:** Oleic acid exhibits low toxicity.[3][4] 2-Butoxyethanol also has low acute toxicity and is not known to bioaccumulate.[5][6] This suggests that **2-Butoxyethyl oleate** would likely have a favorable toxicological profile, though specific ecotoxicity data is limited.

3. Potential Applications in Organic Synthesis

The properties of **2-Butoxyethyl oleate** make it a suitable candidate for a variety of organic reactions, particularly those requiring high temperatures. Its non-polar nature and high boiling point suggest its use in:

- **Cross-Coupling Reactions** (e.g., Suzuki, Heck, Sonogashira): These reactions often require temperatures exceeding 100-150 °C to achieve good catalytic turnover. **2-Butoxyethyl oleate** can provide a stable, high-boiling medium, potentially enhancing catalyst stability and longevity.
- **Nanoparticle Synthesis:** Can serve as a high-boiling coordinating solvent for the synthesis of metal or metal oxide nanoparticles, controlling their size and morphology.
- **Esterification and Transesterification Reactions:** Can act as a non-volatile medium for high-temperature esterification reactions, helping to drive off water or alcohol byproducts.

Data Presentation

Table 1: Physicochemical Properties of **2-Butoxyethyl Oleate**

Property	Value	Source
CAS Number	109-39-7	[1][7]
Molecular Formula	C ₂₄ H ₄₆ O ₃	[1][8]
Molecular Weight	382.62 g/mol	[8]
Appearance	Colorless to pale yellow liquid	[1][9]
Boiling Point	462.5 °C at 760 mmHg	[1]
Density	0.89 g/mL at 25 °C	[7][9]
Flash Point	168.5 °C	[1]
Vapor Pressure	9.81 x 10 ⁻⁹ mmHg at 25 °C	[1]
Water Solubility	Insoluble	[9]
Refractive Index (n _{20/D})	1.455	[7][10]

Table 2: Comparison with Common Organic Solvents

Solvent	Boiling Point (°C)	Flash Point (°C)	Source	Green Attributes
2-Butoxyethyl Oleate	462.5	168.5	[1]	Bio-based, Low Volatility, High Safety
Toluene	111	4	-	Volatile, Fossil-based, Toxic
Dioxane	101	12	-	Volatile, Fossil-based, Carcinogen
DMF	153	58	-	Volatile, Fossil-based, Reprotoxic
DMSO	189	87	-	High BP, but fossil-based, workup issues

Experimental Protocols

Protocol 1: Enzymatic Synthesis of **2-Butoxyethyl Oleate**

This protocol describes a green, lipase-catalyzed synthesis of **2-butoxyethyl oleate**.

Materials:

- Oleic Acid (technical grade, ~90%)
- 2-Butoxyethanol
- Immobilized *Candida antarctica* Lipase B (CALB)
- Molecular sieves (4 Å), activated
- Heptane (for purification)

- Silica gel for column chromatography

Procedure:

- To a 250 mL round-bottom flask, add oleic acid (28.2 g, 0.1 mol) and 2-butoxyethanol (13.0 g, 0.11 mol, 1.1 eq).
- Add immobilized CALB (2.8 g, ~10% by weight of oleic acid) and activated molecular sieves (10 g).
- The flask is placed in a thermostatted oil bath at 60 °C and stirred with a magnetic stirrer.
- The reaction is monitored by TLC or GC-MS by taking small aliquots periodically. The reaction is typically complete within 24-48 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to recover the immobilized enzyme and molecular sieves. The enzyme can be washed with heptane, dried, and reused.
- The filtrate is concentrated under reduced pressure to remove excess 2-butoxyethanol.
- The crude product is purified by column chromatography on silica gel using a heptane:ethyl acetate gradient to yield pure **2-butoxyethyl oleate**.

Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction using **2-Butoxyethyl Oleate** as Solvent

This protocol provides a general workflow for using **2-butoxyethyl oleate** in a high-temperature cross-coupling reaction.

Materials:

- Aryl halide (1.0 mmol)
- Arylboronic acid (1.2 mmol, 1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)

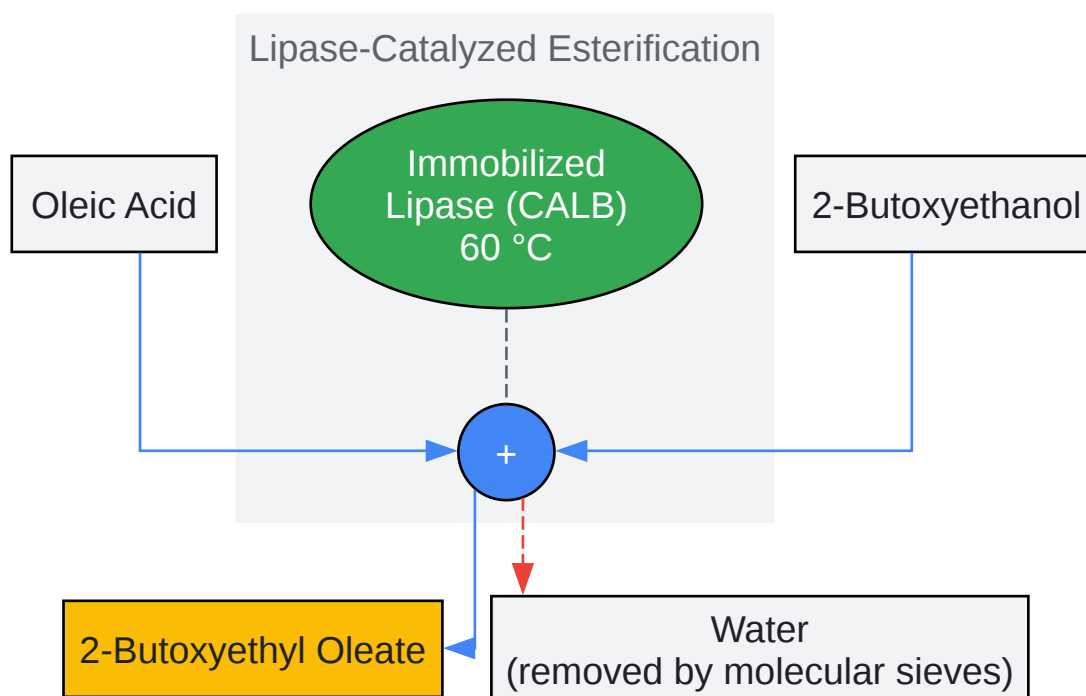
- Base (e.g., K_2CO_3 , 2.0 mmol, 2.0 eq)
- **2-Butoxyethyl oleate** (3-5 mL)
- Heptane or Hexane
- Brine solution

Procedure:

- To a Schlenk tube, add the aryl halide, arylboronic acid, palladium catalyst, and base.
- Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
- Add degassed **2-butoxyethyl oleate** via syringe.
- Place the tube in a preheated oil bath at 120 °C and stir vigorously.
- Monitor the reaction progress by TLC or GC analysis.
- After completion, cool the reaction to room temperature.
- Add 10 mL of heptane to the mixture to reduce viscosity.
- Wash the organic phase with water (3 x 10 mL) and brine (1 x 10 mL) to remove the base and inorganic salts.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to remove the heptane.
- The crude product can be purified from the high-boiling solvent by column chromatography or vacuum distillation.

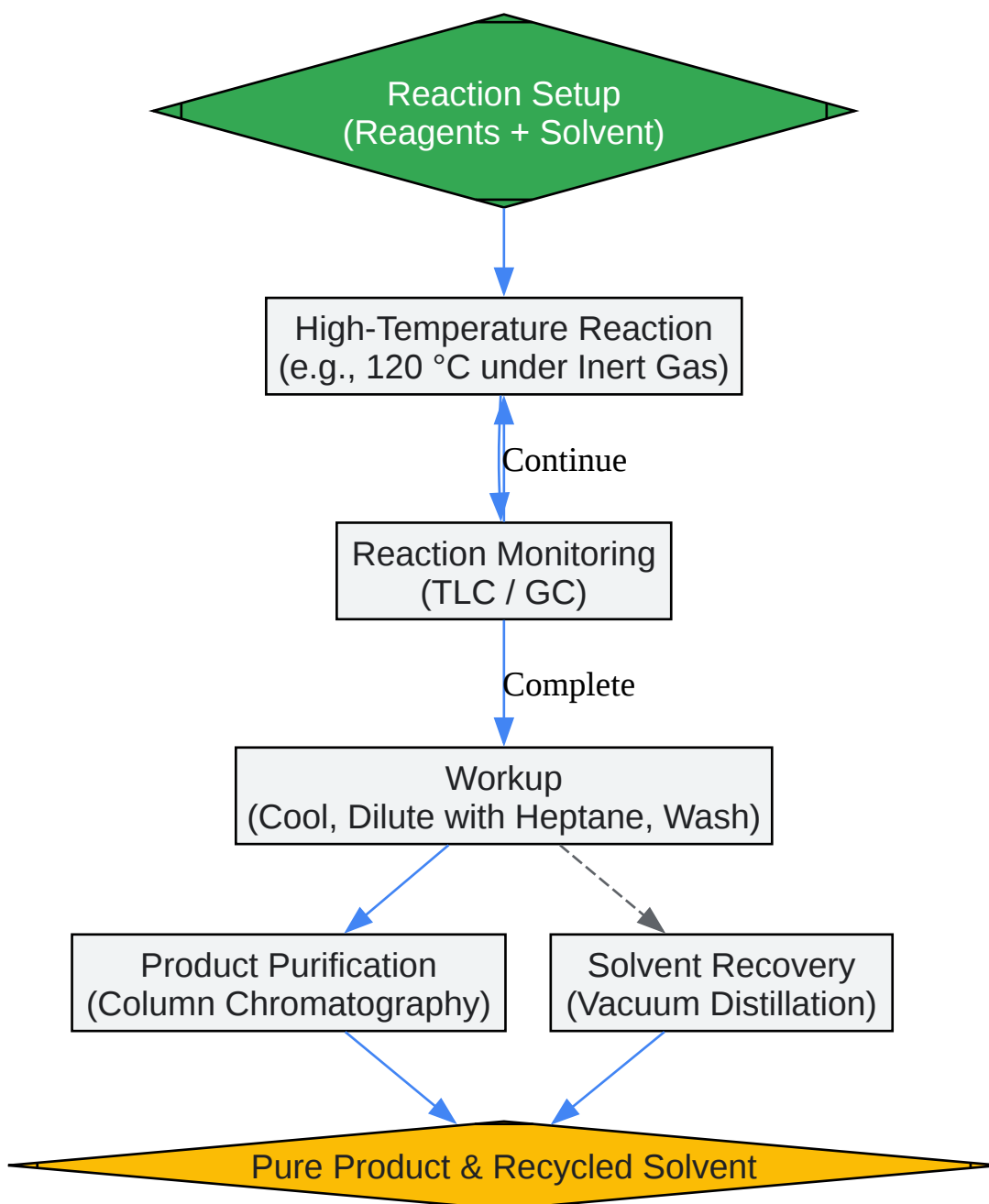
Solvent Recovery: The **2-butoxyethyl oleate** can be recovered from the non-volatile crude product by vacuum distillation if the product is sufficiently stable.

Visualizations



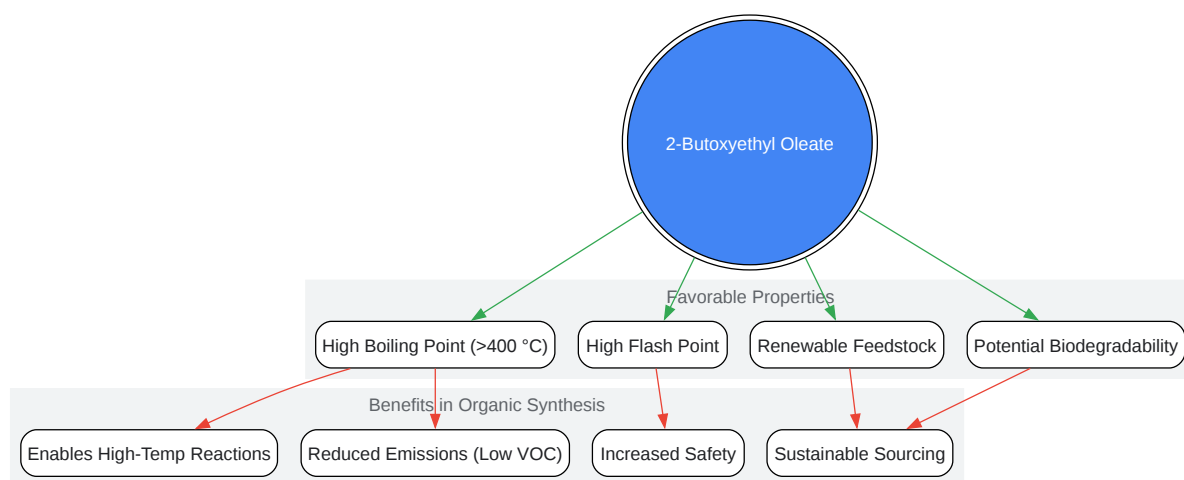
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Caption: Enzymatic synthesis of **2-Butoxyethyl oleate**.



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Caption: General workflow for using **2-Butoxyethyl oleate**.



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Caption: Key attributes of **2-Butoxyethyl oleate** as a green solvent.

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